REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5]([B:10]([OH:12])[OH:11])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[C:13]([O:19][CH2:20]Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:13]([O:19][CH2:20][N:1]1[C:9]2[C:4](=[C:5]([B:10]([OH:12])[OH:11])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=C(C=CC=C12)B(O)O
|
Name
|
|
Quantity
|
554 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
509 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water and product
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×20 mL) and brine (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product (114 mg, crude) was obtained
|
Type
|
CUSTOM
|
Details
|
used into next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C(C)(C)C)(=O)OCN1N=CC2=C(C=CC=C12)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |